molecular formula C7H4N2O2S B1331371 2-Nitrophenyl isothiocyanate CAS No. 2719-30-4

2-Nitrophenyl isothiocyanate

Cat. No. B1331371
CAS RN: 2719-30-4
M. Wt: 180.19 g/mol
InChI Key: CBWJHIXSVFDERH-UHFFFAOYSA-N
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Description

2-Nitrophenyl isothiocyanate is an isothiocyanate compound. Isothiocyanates are commonly used to construct heterocyclic skeletons. It is a versatile organic synthesis intermediate and pharmaceutical intermediate, widely used in the preparation of medicines, pesticides, and dyes .


Synthesis Analysis

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions has been developed . This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .


Molecular Structure Analysis

The molecular formula of 2-Nitrophenyl isothiocyanate is C7H4N2O2S . The molecular weight is 180.19 g/mol .


Chemical Reactions Analysis

Isothiocyanates are pivotal intermediates in organic synthesis, especially in the synthesis of various heterocyclic compounds . They are produced via enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales .


Physical And Chemical Properties Analysis

The molecular weight of 2-Nitrophenyl isothiocyanate is 180.19 g/mol . It has a complexity of 220 .

Scientific Research Applications

Pharmaceutical Intermediates

2-Nitrophenyl isothiocyanate: is used as an intermediate in pharmaceuticals. It can react with pyridin-2-ylamine to produce 2-nitrophenyl(2-pyridyl)thiourea .

Chemical Reactivity

Isothiocyanates, in general, are known for their unique chemical reactivity. They possess anti-cancer, anti-inflammatory, and neuroprotective properties and are a product of hydrolysis of glucosinolates present mainly in cruciferous vegetables .

Mechanism of Action

Target of Action

2-Nitrophenyl isothiocyanate (2-NPITC) is a type of isothiocyanate compound . Isothiocyanates are known to interact with a variety of targets, including enzymes, proteins, and cellular structures . .

Mode of Action

Isothiocyanates are generally known to interact with their targets through covalent bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Isothiocyanates, including 2-NPITC, can modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa B (NF-ĸB) .

Pharmacokinetics

Isothiocyanates are generally metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates are known for their antimicrobial properties against various pathogens, including bacteria with resistant phenotypes . They are also known for their potential chemopreventive effects, particularly against cancer .

Action Environment

The action, efficacy, and stability of 2-NPITC can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by pH and temperature. Additionally, the presence of other compounds, such as amines, can influence the compound’s reactivity .

Safety and Hazards

2-Nitrophenyl isothiocyanate is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Nitrophenyl isothiocyanate is a versatile organic synthesis intermediate and pharmaceutical intermediate, widely used in the preparation of medicines, pesticides, and dyes . Therefore, the synthesis of isothiocyanates has been an important topic in organic chemistry . Further studies are needed to standardize the methods for comparing the antimicrobial activity of different isothiocyanates .

properties

IUPAC Name

1-isothiocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)7-4-2-1-3-6(7)8-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWJHIXSVFDERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181658
Record name 2-Nitrophenyl isothiocyanate
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URL https://comptox.epa.gov/dashboard/DTXSID70181658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2719-30-4
Record name 2-Nitrophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2719-30-4
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Record name 2-Nitrophenyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenyl isothiocyanate
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Synthesis routes and methods

Procedure details

To 200 ml of benzene were added 22 g of 2-nitroaniline and 6.6 ml of thiophosgene. The mixture was refluxed for 2 hours. After cooling, the resulting crystals were removed by filtration and the filtrate was concentrated. The resulting residue was purified by a silica gel column chromatography (eluant: ethyl acetate/n-hexane=0/1→1/10) to obtain 8.0 g of 2-nitrophenyl isothiocyanate.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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